3-Amino-2-methylbenzoyl chloride
Description
Properties
IUPAC Name |
3-amino-2-methylbenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-6(8(9)11)3-2-4-7(5)10/h2-4H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOSIMVXEHIKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664573 | |
| Record name | 3-Amino-2-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370580-66-8 | |
| Record name | 3-Amino-2-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from m-Xylene via Chlorination, Oxidation, and Amination
A well-documented method begins with m-xylene as the raw material and proceeds through chlorination, oxidation, and ammoniation to yield 3-methyl-2-aminobenzoic acid, which can be further converted to the benzoyl chloride derivative.
| Step | Reaction | Conditions | Reagents | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Chlorination of m-xylene to 2-chloro-m-xylene | 60 °C, ferric trichloride catalyst, chlorine gas | m-xylene, Cl2, FeCl3 | Not specified | Chlorination under Lewis acid catalysis |
| 2 | Oxidation of 2-chloro-m-xylene to 3-methyl-2-chlorobenzoic acid | 80-100 °C, acetic acid solvent, sodium acetate catalyst, hydrogen peroxide oxidant | 2-chloro-m-xylene, H2O2 | 92.7% | Dropwise addition of oxidant over 2 hours |
| 3 | Amination of 3-methyl-2-chlorobenzoic acid to 3-methyl-2-aminobenzoic acid | 120-150 °C, DMSO solvent, cuprous chloride and sodium carbonate catalysts, ammonia gas | 3-methyl-2-chlorobenzoic acid, NH3 | 88.6% | Reaction time 3-6 hours, purification by recrystallization |
This method is noted for its simplicity, cost-effectiveness, and environmental friendliness, avoiding hazardous nitration and hydrogenation steps.
Preparation of 2-Amino-3-methyl-5-chlorobenzoic Acid via Nitration, Hydrogenation, and Chlorination
An alternative synthetic route involves nitration of m-toluic acid, followed by hydrogenation and chlorination steps to yield the chlorinated amino benzoic acid intermediate.
| Step | Reaction | Conditions | Reagents | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Nitration of m-toluic acid to 2-nitro-3-toluic acid | 60-75% nitric acid, controlled temperature | m-toluic acid, HNO3 | Not specified | Nitration under controlled acidity |
| 2 | Hydrogenation of 2-nitro-3-methylbenzoic acid to 2-amino-3-methylbenzoic acid | 50 °C, hydrogen atmosphere, 10% Pd/C catalyst, ethanol solvent | 2-nitro-3-methylbenzoic acid, H2, Pd/C | 98.6% | Reaction time 2 hours |
| 3 | Chlorination of 2-amino-3-methylbenzoic acid to 2-amino-3-methyl-5-chlorobenzoic acid | 90-110 °C, 1-2 hours, benzoyl peroxide catalyst, DMF solvent | 2-amino-3-methylbenzoic acid, dichlorohydantoin, benzoyl peroxide | 87.7% | Product purity 99.5% |
This method achieves a total yield of approximately 63.0-68.4% and is suitable for industrial scale due to its high purity and straightforward reaction sequence.
Comparative Analysis of Preparation Methods
| Aspect | Method 1 (Chlorination-Oxidation-Amination) | Method 2 (Nitration-Hydrogenation-Chlorination) |
|---|---|---|
| Starting Material | m-xylene | m-toluic acid |
| Key Intermediates | 2-chloro-m-xylene, 3-methyl-2-chlorobenzoic acid | 2-nitro-3-toluic acid, 2-amino-3-methylbenzoic acid |
| Catalysts | Lewis acids, copper compounds | Pd/C for hydrogenation, benzoyl peroxide for chlorination |
| Solvents | Acetic acid, DMSO | Ethanol, DMF |
| Reaction Conditions | Moderate temperatures (60-150 °C) | Moderate temperatures (50-110 °C) |
| Yield of Amino Acid Intermediate | ~88.6% | ~98.6% (hydrogenation step) |
| Overall Yield | High, environmentally friendly | Moderate, industrially feasible |
| Environmental Impact | Low, avoids nitration hazards | Uses nitration and hydrogenation with associated risks |
Summary Table of Key Reagents and Conditions
| Step | Reagents | Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| Chlorination (Method 1) | m-xylene, Cl2 | FeCl3 | None specified | 60 °C | Not specified | Not specified |
| Oxidation (Method 1) | 2-chloro-m-xylene, H2O2 | Sodium acetate | Acetic acid | 90 °C | 2 hours (dropwise oxidant) | 92.7 |
| Amination (Method 1) | 3-methyl-2-chlorobenzoic acid, NH3 | CuCl, Na2CO3 | DMSO | 150 °C | 4 hours | 88.6 |
| Nitration (Method 2) | m-toluic acid, HNO3 | None | None specified | Controlled | Not specified | Not specified |
| Hydrogenation (Method 2) | 2-nitro-3-methylbenzoic acid, H2 | Pd/C | Ethanol | 50 °C | 2 hours | 98.6 |
| Chlorination (Method 2) | 2-amino-3-methylbenzoic acid, dichlorohydantoin | Benzoyl peroxide | DMF | 100 °C | 1 hour | 87.7 |
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in an inert solvent like tetrahydrofuran (THF) with a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
3-Amino-2-methylbenzyl alcohol: Formed by reduction.
3-Amino-2-methylbenzoic acid: Formed by oxidation.
Scientific Research Applications
3-Amino-2-methylbenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: Serves as a building block for the synthesis of drugs with potential antibacterial, antifungal, and anti-inflammatory properties.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Research: Employed in the synthesis of compounds for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-Amino-2-methylbenzoyl chloride depends on its reactivity with various nucleophiles. The compound acts as an electrophile due to the presence of the electron-withdrawing carbonyl and chloride groups. When it reacts with nucleophiles, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release hydrochloric acid and form the final product .
Comparison with Similar Compounds
Research Findings
Computational Insights
This affects its interaction with nucleophiles, such as amines or alcohols, in acyl transfer reactions .
Biological Activity
3-Amino-2-methylbenzoyl chloride is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in the development of pharmaceuticals. This article explores its biological activity, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
This compound (C8H8ClNO) is characterized by the presence of an amino group and a carbonyl chloride functional group attached to a methyl-substituted aromatic ring. This structure contributes to its reactivity and biological interactions.
Biological Activity
1. Antiviral Properties:
Research indicates that derivatives of this compound can serve as precursors for potent HIV protease inhibitors. These inhibitors are crucial in suppressing the replication of the HIV virus, thereby providing novel treatment avenues for AIDS. The structural unit derived from this compound is integral to the design of such inhibitors, showcasing its importance in antiviral drug development .
2. Antiplasmodial Activity:
Studies have reported that certain derivatives of this compound exhibit antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. In vitro assays demonstrated significant potency, with some compounds achieving low IC50 values, indicating high efficacy against malaria strains .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound's ability to inhibit specific enzymes such as proteases is pivotal for its antiviral properties. By blocking these enzymes, the compound disrupts viral replication processes.
- Interaction with Cellular Pathways: The compound may influence various cellular pathways, leading to altered metabolic processes in pathogens like P. falciparum.
Table 1: Summary of Biological Activities
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Antiviral | HIV Protease | Not specified | |
| Antiplasmodial | Plasmodium falciparum | 0.034 µM |
Case Study: HIV Protease Inhibition
A study focused on synthesizing derivatives of this compound revealed their potential as HIV protease inhibitors. These compounds were tested in vitro, demonstrating effective inhibition of the enzyme's activity, which is critical for viral maturation and replication.
Case Study: Antimalarial Activity
Another research initiative investigated the antiplasmodial effects of various derivatives synthesized from this compound. The findings indicated that specific modifications to the chemical structure significantly enhanced activity against chloroquine-sensitive strains of P. falciparum, suggesting a pathway for developing new antimalarial therapies .
Safety and Toxicity
While exploring the biological activities, it is essential to consider safety profiles. Preliminary toxicity assessments indicate that while some derivatives show promising therapeutic effects, further studies are necessary to evaluate their safety in vivo.
Q & A
Q. What are the standard synthetic routes for preparing 3-amino-2-methylbenzoyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves the acylation of 3-amino-2-methylbenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride. Key parameters include:
- Solvent Choice : Anhydrous dichloromethane or toluene to minimize hydrolysis.
- Temperature : Controlled reflux (40–60°C) to drive the reaction without decomposing sensitive functional groups.
- Catalysts : A catalytic amount of dimethylformamide (DMF) accelerates the reaction by forming an intermediate acylpyridinium ion.
- Workup : Excess reagents are removed under reduced pressure, and the product is purified via vacuum distillation or recrystallization from non-polar solvents.
Common Pitfalls : Hydrolysis of the acyl chloride to the carboxylic acid due to moisture. Use anhydrous conditions and molecular sieves .
Q. How is this compound characterized to confirm its structural integrity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for the aromatic protons (δ 6.5–8.0 ppm), methyl group (δ 2.3–2.5 ppm), and acyl chloride carbonyl (δ 170–175 ppm in ¹³C).
- IR : Strong absorption at ~1770 cm⁻¹ (C=O stretch of acyl chloride).
- Mass Spectrometry : Molecular ion peak matching the molecular weight (C₈H₇ClNO, 184.6 g/mol).
- Elemental Analysis : Validate %C, %H, %N, and %Cl composition .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation.
- First Aid :
- Skin Contact : Rinse immediately with water for 15 minutes; apply 1% sodium bicarbonate solution.
- Inhalation : Move to fresh air; administer oxygen if breathing is labored.
- Storage : Keep in a moisture-free environment at 2–8°C, sealed under inert gas (e.g., argon).
Note : Similar acyl chlorides (e.g., benzoyl chloride) are corrosive and moisture-sensitive, requiring analogous precautions .
Advanced Research Questions
Q. What reaction mechanisms govern the nucleophilic substitution of this compound with amines or alcohols?
- Methodological Answer : The acyl chloride reacts via a two-step mechanism:
Nucleophilic Attack : Amines/alcohols attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Chloride Departure : The intermediate collapses, releasing HCl and forming the amide/ester.
Kinetic Studies : Monitor reaction progress using in situ IR to track carbonyl peak shifts.
Side Reactions : Competing hydrolysis can occur; suppress by using anhydrous solvents and molecular sieves.
Computational Insight : Density Functional Theory (DFT) models predict activation energies for different nucleophiles .
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation from hexane/ethyl acetate.
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K.
- Refinement : Employ SHELXL () for least-squares refinement. Address disorder in the methyl or amino groups using restraints.
Validation Tools : Check for R-factor convergence (<5%) and validate geometry with PLATON ().
Case Study : A related compound, 2-methyl-3-nitrobenzoyl chloride, showed torsional strain in the acyl group, resolved via Hirshfeld surface analysis .
Q. What strategies stabilize this compound against thermal or hydrolytic degradation during storage?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC.
- Stabilizers : Add desiccants (e.g., silica gel) or antioxidants (e.g., BHT) to storage containers.
- Formulation : Encapsulate in molecularly imprinted polymers to shield the acyl chloride from moisture.
Data : For similar compounds (e.g., 4-bromobenzoyl chloride), degradation half-life increased from 7 to 30 days using silica gel .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electrophilic hotspots.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to design inhibitors.
- MD Simulations : Assess solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents).
Case Study : For 2-(trifluoromethyl)benzoyl chloride, simulations accurately predicted regioselectivity in amidation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
